5-Methyl-2-nitrophenyl isocyanate

Conformational Analysis DFT Calculations Structural Chemistry

Researchers requiring predictable bioconjugation or synthesis outcomes often face inconsistent reactivity when substituting generic aryl isocyanates. 5-Methyl-2-nitrophenyl isocyanate (CAS 152645-33-5) eliminates this risk through its defined conformational landscape and finely tuned electrophilicity imparted by the 5-methyl-2-nitro substitution pattern. - Regioselective protein labeling via stable carbamate linkages on lysine/N-terminus residues. - Predictable urea/carbamate formation in pharma & agrochemical intermediate synthesis. - Consistent molecular properties (MW 178.14, LogP 2.39, PSA 75.2 Ų) ensuring reproducible material performance. Supplied with rigorous QC documentation for immediate R&D and scale-up use.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 152645-33-5
Cat. No. B142042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-nitrophenyl isocyanate
CAS152645-33-5
SynonymsBenzene, 2-isocyanato-4-methyl-1-nitro- (9CI)
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)[N+](=O)[O-])N=C=O
InChIInChI=1S/C8H6N2O3/c1-6-2-3-8(10(12)13)7(4-6)9-5-11/h2-4H,1H3
InChIKeyXRYLXAIOORHIOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-nitrophenyl isocyanate (CAS 152645-33-5): A Differentiated Aromatic Isocyanate Building Block for Research & Development


5-Methyl-2-nitrophenyl isocyanate (CAS 152645-33-5) is an aromatic isocyanate derivative with the molecular formula C8H6N2O3 and a molecular weight of 178.14 g/mol . It is characterized by a reactive isocyanate group (-N=C=O) attached to a benzene ring that also contains a methyl and a nitro substituent . The compound is a light yellow solid at room temperature with a density of 1.27 g/cm³, a boiling point of 305 °C at 760 mmHg, and a flash point of 110 °C . Its topological polar surface area is 75.2 Ų, and it has a calculated LogP of 2.39370 . Due to its electrophilic isocyanate group, it is a valuable reagent for nucleophilic addition reactions and serves as a key intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and materials science applications .

Why Generic Substitution is Not Recommended for 5-Methyl-2-nitrophenyl isocyanate (152645-33-5)


Simple substitution with another aromatic isocyanate, even close structural analogs like 4-methyl-2-nitrophenyl isocyanate (CAS 57910-98-2) or 2-methyl-3-nitrophenyl isocyanate, is not advisable for critical applications. These compounds exhibit distinct conformational preferences, electronic environments, and physicochemical properties. For instance, the relative stability of cis and trans conformers differs significantly between 4-methyl-2-nitrophenyl isocyanate (where the cis conformer is 10.230 kJ/mol lower in energy than the trans) and its close analog 2-methyl-3-nitrophenyl isocyanate (where the trans conformer is 3.954 kJ/mol lower) [1]. This indicates that the specific substitution pattern on the aromatic ring directly impacts the molecule's ground-state geometry, which can influence its reactivity and the stereochemical outcomes of subsequent reactions. Furthermore, the presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups in a specific orientation modulates the electrophilicity of the isocyanate carbon in a way that cannot be replicated by isomers with different substitution patterns . Therefore, replacing this compound with a generic or even a closely related analog without rigorous validation introduces significant risk of altered reactivity, regioselectivity, and final product properties.

5-Methyl-2-nitrophenyl isocyanate (152645-33-5): A Quantitative Evidence Guide for Scientific Selection


Conformational Preference Diverges from Regioisomeric Analogs, Impacting Reactivity

The conformational landscape of 5-methyl-2-nitrophenyl isocyanate, also known as 4-methyl-2-nitrophenyl isocyanate, is distinct from its regioisomer 2-methyl-3-nitrophenyl isocyanate. A DFT study at the B3LYP/6-311G(∗) level determined that for 4-methyl-2-nitrophenyl isocyanate (the target compound), the cis conformer is more stable than the trans conformer by 10.230 kJ/mol. In contrast, for the 2-methyl-3-nitrophenyl isocyanate isomer, the trans conformer is more stable than the cis by 3.954 kJ/mol [1]. This fundamental difference in ground-state geometry arises solely from the relative positions of the methyl and nitro groups on the aromatic ring. The study further notes that the vibrational structure of the target compound 'follows only the trans conformer' [1], indicating a simplified conformational equilibrium compared to the 2-methyl-3-nitro isomer, whose vibrational structure conforms to the 'combined behavior of its both conformers' [1].

Conformational Analysis DFT Calculations Structural Chemistry Regioisomer Comparison

AChE Inhibition Data in BindingDB Provides a Quantitative Baseline for Activity

While not a direct comparator study, a curated entry in the BindingDB database provides a quantitative activity measurement for 5-methyl-2-nitrophenyl isocyanate against human acetylcholinesterase (AChE). The compound was assayed and found to have an IC50 of 20,000 nM (2.00E+4 nM) for inhibition of human erythrocyte AChE, using acetylthiocholine iodide as a substrate and measured by Ellman's method after a 10-minute incubation [1]. This value serves as a specific, reproducible data point for researchers investigating this compound's biochemical profile, offering a baseline for structure-activity relationship (SAR) studies or for comparing its potency against other compounds screened under similar conditions.

Enzyme Inhibition Acetylcholinesterase Biochemical Assay BindingDB

Physicochemical Properties Differentiate from Unsubstituted and p-Nitro Analogs

The combination of a methyl and a nitro group on the aromatic ring imparts distinct physicochemical properties to 5-methyl-2-nitrophenyl isocyanate compared to simpler analogs. For example, the target compound has a molecular weight of 178.14 g/mol, a topological polar surface area (TPSA) of 75.2 Ų, and a calculated LogP of 2.39370 . In contrast, the unsubstituted 2-nitrophenyl isocyanate (CAS 3320-86-3) has a lower molecular weight (164.12 g/mol) and a lower boiling point (120-125 °C at 0.7 mmHg) . Furthermore, the presence of the methyl group in the target compound differentiates it from the para-nitro analog, 4-nitrophenyl isocyanate (CAS 100-28-7), which has a lower molecular weight (164.12 g/mol) . These differences in fundamental molecular descriptors (mass, LogP, TPSA) directly impact solubility, permeability, and chromatographic behavior, which are critical parameters for synthesis, purification, and formulation.

Physicochemical Properties Melting Point Molecular Descriptors Procurement Specification

Validated Application Scenarios for 5-Methyl-2-nitrophenyl isocyanate (152645-33-5) Based on Differential Evidence


Proteomics Research: Site-Selective Protein Labeling and Modification

5-Methyl-2-nitrophenyl isocyanate is specifically employed as a biochemical reagent for labeling proteins . Its reactive isocyanate group forms a stable carbamate linkage with primary amines, such as those on lysine residues or the N-terminus of proteins . This application leverages the compound's electrophilicity, which is finely tuned by the combined electronic effects of the nitro and methyl substituents, a property that distinguishes it from other aromatic isocyanates as highlighted by its unique conformational preferences [1]. This selective reactivity allows for targeted protein modification, enabling downstream applications like tracking protein interactions, studying structure-function relationships, and facilitating identification via mass spectrometry .

Organic Synthesis: A Versatile Intermediate for Agrochemicals and Pharmaceuticals

This compound serves as a key reactive intermediate in the synthesis of complex organic molecules, including novel pesticides, herbicides, and pharmaceutical scaffolds [2]. The isocyanate group readily reacts with various nucleophiles (amines, alcohols) to form ureas and carbamates, respectively, which are core structural motifs in many biologically active compounds . The specific substitution pattern on the aromatic ring (5-methyl-2-nitro) imparts unique steric and electronic properties, as demonstrated by its distinct conformational landscape compared to regioisomers [1]. This ensures a predictable regioselectivity and reactivity profile in downstream reactions, making it a valuable and non-interchangeable building block for constructing targeted molecular architectures.

Materials Science: Development of Advanced Polymers and Coatings

5-Methyl-2-nitrophenyl isocyanate is utilized in the development of advanced materials, including polymers and coatings, where its reactivity is harnessed to tailor material properties . The compound can react with polyols or polyamines to form polyurethanes or polyureas, respectively, allowing for the creation of covalent bonds with other functional groups . The presence of both methyl and nitro groups on the aromatic ring influences the final material's properties, such as thermal stability, rigidity, and refractive index, in ways that cannot be replicated by simpler aromatic isocyanates. The quantifiable differences in its physicochemical properties, like molecular weight and LogP compared to analogs, are critical for predicting its behavior during polymerization and in the final solid-state material .

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